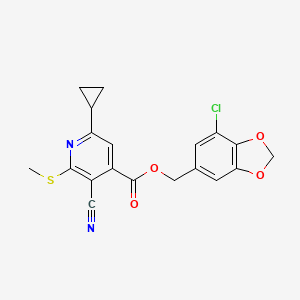

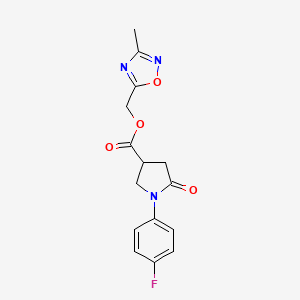

![molecular formula C25H19ClN6O3 B2949184 2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-46-3](/img/structure/B2949184.png)

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of 1,2,3-triazole-fused pyrazines and pyridazines . These compounds are obtained through a variety of synthetic routes .

Synthesis Analysis

The synthesis of these heterocyclic compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,3-triazole ring fused to a pyrazine ring . The presence of the 1,2,3-triazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .科学研究应用

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyrimidines have shown diverse pharmacological activities. They have been explored for their antitumor potency , with some derivatives demonstrating inhibition of KDR kinase which is significant in cancer treatment . Additionally, they have been studied for their antifungal effects and ability to activate macrophages which are important in immune response .

Drug Development

These derivatives have been identified as potential therapeutic targets for disorders such as dyslipidemia , coronary heart disease , and diabetes due to their interaction with fatty acid-binding proteins (FABPs) . Trapidil, a triazolopyrimidine compound, is used as a coronary vasodilator and has shown antiproliferative activity in glioma cells and vascular smooth muscle cells .

Fluorescent Probes

Some heterocycles within this class have been used as fluorescent probes due to their unique properties .

Polymer Chemistry

These compounds have also found application as structural units within polymers .

Bio-isosteres

In medicinal chemistry, these derivatives have been considered as bio-isosteres for purines and carboxylic acids which are fundamental structures in drug design .

Molecular Hybridization

The triazolopyrimidine scaffold has been combined with other structures like indole through molecular hybridization strategies to develop novel anticancer agents .

未来方向

作用机制

Target of Action

Triazoles and pyrimidines are known to interact with a variety of enzymes and receptors in biological systems . They are often found in medicinal and biologically active compounds . .

Mode of Action

The mode of action of triazoles and pyrimidines can vary widely depending on their specific structure and functional groups. They can act as inhibitors, agonists, or antagonists of their target molecules

Biochemical Pathways

Triazoles and pyrimidines can affect numerous biochemical pathways due to their ability to interact with various enzymes and receptors

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Triazoles and pyrimidines can have diverse ADME properties

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Triazoles and pyrimidines can have diverse molecular and cellular effects

属性

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN6O3/c1-15-21(24(33)28-18-10-3-2-4-11-18)22(19-12-5-6-13-20(19)32(34)35)31-25(27-15)29-23(30-31)16-8-7-9-17(26)14-16/h2-14,22H,1H3,(H,28,33)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQGGQSBOXDZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2949103.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)

![Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2949118.png)

![4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2949119.png)

![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)

![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)